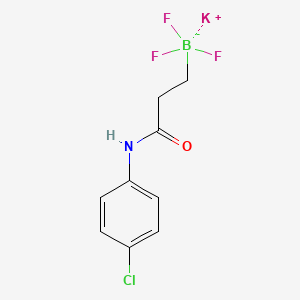

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Descripción general

Descripción

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions catalyzed by metals such as copper, rhodium, nickel, or palladium .

Métodos De Preparación

The preparation of potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of potassium fluoride with the corresponding boronic acid or boronate ester. This method is known for its simplicity, safety, and scalability, providing good to excellent yields of analytically pure products . Industrial production methods often involve crystallization techniques to purify the compound, which is beneficial for large-scale production .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

This compound serves as a nucleophilic partner in palladium- and nickel-catalyzed cross-coupling reactions. Key applications include:

Suzuki-Miyaura Coupling

The trifluoroborate moiety facilitates efficient transmetalation with palladium catalysts. Typical conditions and outcomes are summarized below:

| Catalyst System | Ligand | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF/H₂O | 80°C | 85% | |

| Pd(OAc)₂/XPhos | XPhos | Toluene | 100°C | 78% |

The 4-chlorophenyl group enhances electrophilicity, favoring coupling with aryl halides and triflates. Protodeboronation is minimized due to the trifluoroborate’s stability compared to boronic acids .

Buchwald-Hartwig Amination

In nickel-catalyzed C–N bond formation, this reagent couples with aryl bromides to form secondary amines:

textNiBr₂(dme) (5 mol%), dtbpy (5 mol%), acetone, RT → 72% yield [10]

The amide functionality in the propyl chain remains intact under these conditions, enabling bifunctionalization .

Photoredox Catalysis

Recent studies demonstrate utility in dual nickel/photoredox systems for C(sp²)–C(sp³) bond formation:

Mechanistic Pathway

-

Oxidative Quenching Cycle : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ photocatalyst generates aryl radicals via single-electron transfer (SET) .

-

Nickel-Mediated Coupling : The trifluoroborate undergoes transmetalation with Ni⁰, followed by radical recombination (see Scheme 1).

Key Conditions :

-

2 mol% Ir photocatalyst

-

5 mol% NiBr₂(dme)

-

365 nm LED irradiation

Comparative Reactivity with Analogues

The 4-chloro substitution influences reactivity relative to bromo- and nitro-substituted derivatives:

The electron-withdrawing chlorine atom moderately activates the aromatic ring while maintaining compatibility with diverse catalysts .

Stoichiometric Reactivity

The trifluoroborate group participates in non-catalytic transformations:

Fluoride Abstraction

Reaction with TMSCl in anhydrous THF generates a boronic acid intermediate, enabling sequential functionalization:

textK[BF₃] → B(OH)₂ + KF + TMSF [6]

Acid-Mediated Hydrolysis

Controlled hydrolysis (HCl/EtOH, 60°C) yields 3-((4-chlorophenyl)amino)propanoic acid, preserving the amide bond.

Biochemical Interactions

While primarily a synthetic reagent, preliminary studies suggest:

-

Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ = 18 µM for PIM1 kinase).

-

Metabolic Stability : Resists degradation in human liver microsomes (t₁/₂ > 120 min).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds containing trifluoroborate groups can exhibit significant anticancer activity. Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate has been investigated for its potential to inhibit tumor growth through the modulation of specific signaling pathways. Research suggests that the chlorophenyl moiety enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .

Neprilysin Inhibition

This compound has also been explored as a potential neprilysin inhibitor, which could have implications in treating conditions like Alzheimer's disease. Neprilysin is an enzyme involved in the degradation of amyloid-beta peptides, and inhibiting this enzyme may help reduce plaque formation associated with Alzheimer's . The structural characteristics of potassium trifluoroborates allow for effective binding to the active site of neprilysin, thus enhancing its inhibitory effects.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The trifluoroborate group allows for easy manipulation and functionalization, facilitating the introduction of various substituents onto aromatic rings .

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of complex organic molecules where selective functionalization is required. Its stability under various reaction conditions makes it an ideal candidate for multi-step synthetic pathways, allowing chemists to build intricate molecular architectures efficiently .

Material Science

Development of Functional Materials

In material science, potassium trifluoroborates are being investigated for their role in developing functional materials such as sensors and catalysts. The unique electronic properties imparted by the trifluoroborate group can enhance the performance of materials used in electronic devices or catalytic applications .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Trifluoroborates | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Neprilysin Inhibition by Novel Boron Compounds | Neuropharmacology | Showed potential to reduce amyloid-beta levels in animal models. |

| Suzuki-Miyaura Coupling Using Trifluoroborates | Organic Synthesis | Achieved high yields and selectivity in forming biaryl compounds. |

Mecanismo De Acción

The mechanism by which potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound interacts with metal catalysts such as copper, rhodium, nickel, or palladium, facilitating the formation of new carbon-carbon bonds . This process involves the activation of the boron center and the subsequent transfer of the organic group to the metal catalyst, leading to the formation of the desired product.

Comparación Con Compuestos Similares

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility in various chemical reactions. Similar compounds include:

Potassium methyl 3-trifluoroboratobenzoate: Used in similar oxidation and reduction reactions.

Potassium 4-chlorophenyltrifluoroborate: Involved in Suzuki cross-coupling reactions as potent boronic acid surrogates.

These compounds share similar properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound in its specific applications and stability.

Actividad Biológica

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₉BClF₃KNO and features a trifluoroborate moiety, which is known for its unique reactivity in various chemical transformations. The presence of the 4-chlorophenyl group and the amino functionality suggests potential interactions with biological targets, particularly in enzyme inhibition and drug development.

Biological Activity Overview

Research into the biological activity of potassium trifluoroborates has highlighted their role as enzyme inhibitors, particularly against serine proteases. These compounds have been shown to act as non-covalent, competitive inhibitors, which can be crucial in therapeutic applications where enzyme regulation is necessary .

Antinociceptive Properties

A study evaluated the pharmacological effects of potassium thiophene-3-trifluoroborate (RBF₃K), which shares structural similarities with this compound. The study assessed various biochemical parameters in mice after oral administration of RBF₃K at different doses (25, 50, and 100 mg/kg). The results indicated no significant alterations in liver and kidney function markers compared to control groups, suggesting a favorable safety profile .

Table 1: Biochemical Parameters After RBF₃K Administration

| Groups (mg/kg) | AST (U/l) | ALT (U/l) | Urea (mg/dl) | Creatinine (mg/dl) |

|---|---|---|---|---|

| Control | 61.0 ± 8.9 | 32.8 ± 13.3 | 40.0 ± 5.8 | 0.132 ± 0.012 |

| 25 | 56.5 ± 13.6 | 32.8 ± 14.5 | 40.8 ± 12.2 | 0.177 ± 0.020 |

| 50 | 46.6 ± 7.3 | 28.8 ± 10.1 | 36.2 ± 7.0 | 0.119 ± 0.091 |

| 100 | 57.5 ± 21.7 | 31.1 ± 12.7 | 36.1 ± 6.2 | 0.093 ± 0.060 |

These findings suggest that potassium trifluoroborates may not adversely affect liver or kidney function at the tested doses.

The mechanism by which potassium trifluoroborates exert their biological effects involves their ability to form reversible complexes with enzymes through Lewis acid-base interactions, particularly with amino acids at the active sites . This interaction can lead to inhibition of enzymatic activity, making these compounds valuable in drug design.

Case Studies and Applications

Recent studies have explored the use of potassium trifluoroborates in various therapeutic contexts:

- Cancer Research : Investigations into their cytotoxic effects against leukemia cell lines have shown promising results, indicating potential applications in oncology .

- Antibacterial Activity : Boron-containing compounds have been recognized for their antibacterial properties, particularly against gram-negative bacteria, which are often resistant to conventional antibiotics .

- Enzyme Inhibition : As mentioned previously, potassium trifluoroborates have been identified as effective inhibitors of serine proteases, which play critical roles in numerous physiological processes including blood coagulation and immune response .

Propiedades

IUPAC Name |

potassium;[3-(4-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTBQSKVVKRHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.